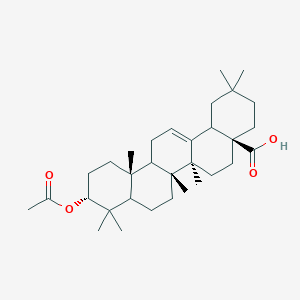

Oleanoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

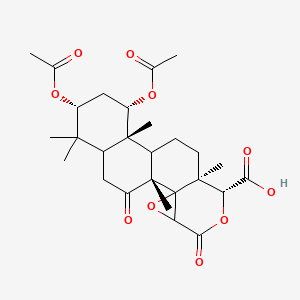

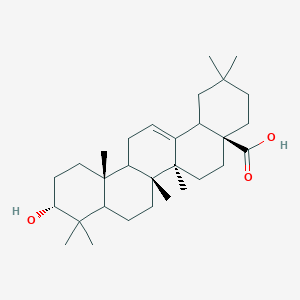

Oleanolic acid is a naturally occurring pentacyclic triterpenoid compound found in over 1600 plant species, particularly in the Oleaceae family, such as olives (Olea europaea). It serves as a protective agent in plants, preventing water loss and acting as a defense barrier against pathogens and herbivores . Oleanolic acid is known for its wide range of biological activities, including antioxidant, anti-inflammatory, anticancer, antidiabetic, antimicrobial, antiviral, hepatoprotective, renoprotective, cardioprotective, neuroprotective, antihypertensive, and lipid-lowering properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

Oleanolic acid can be synthesized through various methods. One common approach involves the biosynthesis pathway starting from mevalonate to create squalene. Squalene monooxygenase oxidizes squalene to form an epoxide, resulting in 2,3-oxidosqualene. Beta-amyrin synthase then catalyzes the formation of beta-amyrin through a ring formation cascade. Finally, the cytochrome P450 enzyme CYP716AATR2 oxidizes carbon 28, converting it into a carboxylic acid to form oleanolic acid .

Industrial Production Methods

Industrial production of oleanolic acid typically involves extraction from plant sources. Ethanol and methanol are commonly used solvents for extraction due to their high efficiency . Ethanol is preferred over methanol due to its lower toxicity. The extraction process may involve heating, freeze-drying, and grinding of plant materials .

Chemical Reactions Analysis

Types of Reactions

Oleanolic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions

Substitution: Substitution reactions can occur at the hydroxyl group of oleanolic acid, leading to the formation of esters or ethers.

Major Products

The major products formed from these reactions include oleanolic aldehyde, oleanolic ketone, and oleanolic alcohol .

Scientific Research Applications

Oleanolic acid has a wide range of scientific research applications:

Mechanism of Action

Oleanolic acid exerts its effects through multiple molecular targets and pathways. It has been shown to inhibit the Wnt/β-catenin pathway and activate the Hippo/YAP pathway, which are involved in cell proliferation and apoptosis . Additionally, oleanolic acid can modulate the renin-angiotensin system, enhancing fluid balance and maintaining blood pressure homeostasis . It also induces the production of glucagon-like peptide-1 through a TGR5-mediated mechanism, increasing insulin secretion and β-cell regeneration .

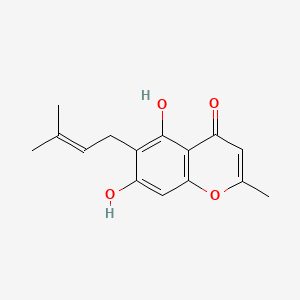

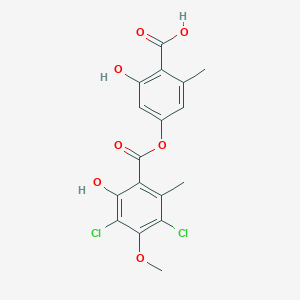

Comparison with Similar Compounds

Oleanolic acid is often compared with its isomer, ursolic acid, which shares similar biological properties. Both compounds are pentacyclic triterpenoids and exhibit antioxidant, anti-inflammatory, and anticancer activities . Other similar compounds include betulinic acid and glycyrrhetinic acid, which also possess triterpenoid structures and similar pharmacological effects . oleanolic acid is unique in its widespread occurrence in the plant kingdom and its extensive range of biological activities .

Properties

Molecular Formula |

C30H48O3 |

|---|---|

Molecular Weight |

456.7 g/mol |

IUPAC Name |

(4aS,6aS,6bR,10R,12aR)-10-hydroxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid |

InChI |

InChI=1S/C30H48O3/c1-25(2)14-16-30(24(32)33)17-15-28(6)19(20(30)18-25)8-9-22-27(5)12-11-23(31)26(3,4)21(27)10-13-29(22,28)7/h8,20-23,31H,9-18H2,1-7H3,(H,32,33)/t20?,21?,22?,23-,27+,28-,29-,30+/m1/s1 |

InChI Key |

MIJYXULNPSFWEK-LGSDIRQTSA-N |

Isomeric SMILES |

C[C@]12CC[C@H](C(C1CC[C@@]3(C2CC=C4[C@]3(CC[C@@]5(C4CC(CC5)(C)C)C(=O)O)C)C)(C)C)O |

Canonical SMILES |

CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)O)C)C)C2C1)C)C(=O)O)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![10,13-dimethyl-17-oxo-2,3,4,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl acetate](/img/structure/B10754018.png)

![(1S,16R)-10,25-dimethoxy-15,15,30-trimethyl-7,23-dioxa-30-aza-15-azoniaheptacyclo[22.6.2.23,6.18,12.118,22.027,31.016,34]hexatriaconta-3(36),4,6(35),8(34),9,11,18(33),19,21,24,26,31-dodecaene-9,21-diol;chloride](/img/structure/B10754049.png)